molecular formula C20H20N2O2 B2847607 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide CAS No. 898454-38-1

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide

Cat. No. B2847607
CAS RN: 898454-38-1
M. Wt: 320.392
InChI Key: WPRKKIOHABMMBE-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Shishkina et al. (2018) explored the diuretic properties of a structurally similar compound, highlighting its potential as a new hypertension remedy. This study also revealed two polymorphic modifications of the compound, indicating its varied crystal packing and the potential for diverse biological applications (Shishkina et al., 2018).

Antibacterial Activity

Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides with significant in vitro antibacterial activity against various bacteria strains, demonstrating the potential of these compounds in combating bacterial infections (Largani et al., 2017).

Efficient Synthesis Techniques

Portela-Cubillo et al. (2008) provided a new synthetic method to efficiently prepare known and novel N-heterocycles, showing the versatility of related compounds in synthesizing a wide range of heterocyclic structures (Portela-Cubillo et al., 2008).

Quinoxaline Synthesis and Marine Alkaloids

Yang et al. (2016) unveiled a novel annulation reaction that provides an unprecedented synthetic method for complex pyrroloquinolinones and marine alkaloids ammosamides, showcasing the compound's utility in synthesizing biologically relevant structures (Yang et al., 2016).

Chemosensor for Zn(2+) Detection

Li et al. (2014) developed a new fluorescent sensor based on a quinoline group, illustrating the application of related compounds in creating sensitive and selective chemosensors for metal ions (Li et al., 2014).

Anticancer Agent Development

Via et al. (2008) discovered a new derivative with high antiproliferative activity, highlighting its potential as an anticancer agent through multiple mechanisms of action (Via et al., 2008).

properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-18(9-8-14-5-2-1-3-6-14)21-17-11-15-7-4-10-22-19(24)13-16(12-17)20(15)22/h1-3,5-6,11-12H,4,7-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRKKIOHABMMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)CCC4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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